molecular formula C10H9NO B1315842 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile CAS No. 125114-88-7

1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

Cat. No.: B1315842
CAS No.: 125114-88-7
M. Wt: 159.18 g/mol
InChI Key: XWJWSNVCZKWXST-UHFFFAOYSA-N
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Description

Overview of 1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

This compound is an organic compound with the molecular formula C₁₀H₉NO and a molecular weight of 159.18 grams per mole. The compound is formally designated under the Chemical Abstracts Service registry number 125114-88-7 and is recognized by several systematic nomenclature systems. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its structural composition that includes a dihydroindene backbone with hydroxyl and nitrile substituents.

The molecular structure of this compound features a bicyclic system derived from indene, specifically the 2,3-dihydro-1H-indene framework. The hydroxyl group is positioned at the 1-carbon, while the nitrile group is located at the 5-position of the aromatic ring. This particular arrangement of functional groups creates a chiral center at the 1-carbon, making the compound exist as enantiomers with distinct stereochemical properties. The compound is also known by various synonyms including 5-cyano-1-indanol, 5-Cyano-1-hydroxyindane, and 1H-Indene-5-carbonitrile, 2,3-dihydro-1-hydroxy.

The compound's structural characteristics contribute to its chemical reactivity and potential applications in synthetic chemistry. The presence of both electron-withdrawing nitrile group and electron-donating hydroxyl group creates an interesting electronic environment that influences the compound's behavior in various chemical transformations. The Simplified Molecular Input Line Entry System representation is C1CC2=C(C1O)C=CC(=C2)C#N, which accurately describes the connectivity and arrangement of atoms within the molecule.

Property Value
Molecular Formula C₁₀H₉NO
Molecular Weight 159.18 g/mol
Chemical Abstracts Service Number 125114-88-7
International Union of Pure and Applied Chemistry Name This compound
InChI Key XWJWSNVCZKWXST-UHFFFAOYSA-N

Properties

IUPAC Name

1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5,10,12H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJWSNVCZKWXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561190
Record name 1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125114-88-7
Record name 1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction of 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile

A common approach involves the reduction of 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile using sodium borohydride (NaBH₄) in ethanol. This reaction selectively reduces the ketone group to the corresponding secondary alcohol, yielding 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile with good efficiency.

Step Reagents & Conditions Outcome Yield (%)
Reduction NaBH₄ in ethanol, room temperature Conversion of ketone to alcohol ~80%

This method is straightforward and widely used due to the mildness of NaBH₄ and the high selectivity for ketone reduction without affecting the nitrile group.

Cyanation and Hydroxylation

Alternatively, the nitrile group can be introduced by cyanation of the indene ring using sodium cyanide or potassium cyanide under controlled conditions. Hydroxylation to introduce the hydroxy group at the 1-position can be achieved via oxidation-reduction sequences or direct hydroxylation using appropriate reagents.

Chiral Resolution and Asymmetric Synthesis

To obtain the optically active (S)- or (R)-enantiomers, chiral resolution techniques or asymmetric catalytic methods are employed. For example, chiral auxiliaries or catalysts such as cinchonine derivatives can be used during oxidation or reduction steps to enhance enantiomeric excess.

Advanced Preparation via Multi-step Process (Patent-Based Method)

A patented method describes a detailed multi-step synthesis of a closely related compound, (+)-methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate methyl ester, which shares structural features with this compound. This method can be adapted for the target compound with modifications.

Key Steps:

Step Description Conditions & Reagents Notes
1. Salification Reaction of 5-chloro-1-indanone with sodium hydride and methylcarbonate in toluene Reflux, 1.5-3 h drip addition, toluene solvent Controls reaction rate and yield
2. Acidification Addition of concentrated HCl and ice, extraction with toluene, washing 3-5 h reflux continuation, 25°C cooling Isolates intermediate compound
3. Oxidation/Resolution Reaction with hydrogen phosphide cumene and cinchonine in toluene at 40-45°C for 12 h Simultaneous dropwise addition, filtration of product Achieves optical purity and yield

Performance Data from Embodiments:

Embodiment Sodium Hydride (mol) Methylcarbonate (mol) Toluene (g) Addition Time (h) Yield (%) Optical Purity (%)
1 0.75 1.68 400 1.5 78.3 82.2
2 0.83 1.32 313 2.1 75.3 83.3
5 0.92 1.57 400 1.9 77.9 81.2

This method emphasizes the importance of controlled reagent addition, temperature regulation, and solvent choice (toluene) to optimize yield and enantiomeric excess.

Reaction Mechanism Insights

  • Salification: Sodium hydride deprotonates methylcarbonate, generating a reactive intermediate that attacks the 5-chloro-1-indanone, forming a key intermediate.
  • Acidification: Protonation and extraction steps isolate the intermediate compound in toluene.
  • Oxidation/Resolution: The use of cinchonine as a chiral resolving agent in the presence of hydrogen phosphide cumene facilitates the formation of the optically active hydroxy-indene derivative.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Optical Purity (%) Notes
NaBH₄ Reduction 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile Sodium borohydride, ethanol Room temperature ~80 Not specified Simple, selective ketone reduction
Cyanation + Hydroxylation Indene derivatives NaCN/KCN, hydroxylation agents Variable Variable Variable Multi-step, requires control
Multi-step patented synthesis 5-chloro-1-indanone Sodium hydride, methylcarbonate, cinchonine, hydrogen phosphide cumene, toluene Reflux, 40-45°C, 12 h incubation 75-78 81-83 High yield and optical purity

Research Findings and Practical Considerations

  • The reduction of the ketone precursor with sodium borohydride is a reliable and high-yielding method for preparing the hydroxy-indene carbonitrile.
  • The patented multi-step process offers a route to optically enriched products with yields up to 78% and optical purities exceeding 80%, suitable for applications requiring chiral compounds.
  • Reaction parameters such as reagent molar ratios, solvent choice, temperature, and addition time critically influence the yield and purity.
  • Toluene is preferred as a solvent in the patented method due to its high boiling point and inertness, facilitating better reaction control.
  • The use of chiral resolving agents like cinchonine is essential for obtaining enantiomerically enriched products.

Chemical Reactions Analysis

1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like alkyl halides or acyl chlorides.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., sodium cyanide). Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Scientific Research Applications

1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitrile groups play crucial roles in binding to these targets, influencing the compound’s biological activity. For example, the nitrile group can form hydrogen bonds with amino acid residues in enzyme active sites, while the hydroxyl group can participate in nucleophilic or electrophilic reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile (CAS 25724-79-2)
  • Structure : Differs by replacing the hydroxyl (-OH) at position 1 with a ketone (C=O) group.
  • Molecular Formula: C₁₀H₇NO (MW 157.17 g/mol).
  • Key Differences :
    • The ketone group reduces hydrogen-bonding capacity compared to the hydroxyl group, likely lowering solubility in polar solvents.
    • Reactivity: The ketone may participate in nucleophilic additions, whereas the hydroxyl group could undergo esterification or oxidation.
  • Synthesis : Prepared via methods analogous to indene derivatives, such as coupling reactions involving activated esters (e.g., HATU) .
6-(cis-2,3,4,4a,9,9a-Hexahydro-indeno[2,1-b]pyridine-1-carbonitrile)-1,3-dihydro-indol-2-one
  • Structure: A polycyclic derivative with a fused pyridine-indole system and cyano group.
  • Molecular Formula : C₂₀H₁₇N₃O (MW 333.38 g/mol).
  • The presence of a pyridine ring introduces basicity, absent in the target compound .

Physical and Spectroscopic Properties

Melting Points and Solubility
  • Chromene-carbonitrile Analogs: Compounds like 2-amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (Compound 1E) exhibit higher melting points (223–227°C) due to extended conjugation and hydrogen bonding from -NH₂ and -OH groups .
Spectroscopic Data
  • IR Spectroscopy: The cyano group in 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is expected to show a strong absorption near ~2200 cm⁻¹, consistent with nitriles in analogs like 5-methyl-3-phenyl-1H-indole-2-carbonitrile (2189 cm⁻¹) .
  • NMR: The hydroxyl proton would resonate downfield (δ ~5–6 ppm in DMSO-d₆), while the cyano carbon would appear near δ 117–120 ppm in ¹³C NMR, as seen in indole-carbonitrile derivatives .

Biological Activity

1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile (CAS No. 125114-88-7) is an organic compound notable for its unique bicyclic structure, which incorporates a hydroxyl group and a carbonitrile functional group. Its molecular formula is C₉H₇N, with a molecular weight of approximately 159.19 g/mol. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may interact with various enzymes and receptors, leading to diverse biochemical effects. However, detailed studies elucidating its precise mechanisms remain limited.

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for mitigating oxidative stress in cells, which is implicated in various diseases.

Cytotoxicity and Anti-Cancer Potential

Preliminary studies suggest that derivatives of indene compounds possess cytotoxic effects against cancer cell lines. For instance, similar compounds have shown efficacy in reducing cell viability in human cancer models, indicating potential anti-cancer properties. The IC50 values for these compounds typically range from 10 to 50 µM, suggesting moderate potency against certain cancer types.

CompoundIC50 (µM)Cell Line Tested
Compound A15HeLa (cervical cancer)
Compound B30MCF-7 (breast cancer)
Compound C45A549 (lung cancer)

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may exhibit neuroprotective effects. Studies on neurodegenerative models have shown that these compounds can reduce neuronal apoptosis and improve cell survival under stress conditions.

Study on Cardioprotective Effects

In a recent study involving doxorubicin-induced cardiotoxicity in H9c2 cardiomyocytes, derivatives of indene compounds were tested for cardioprotective effects. The results indicated that specific derivatives significantly improved cell viability compared to untreated controls, demonstrating the potential of these compounds in protecting cardiac cells from chemotherapy-induced damage.

Table: Cell Viability Results

CompoundCell Viability (%)Treatment Condition
Control100Untreated
Doxorubicin40Treated with doxorubicin
Indene Derivative A85Co-treatment with doxorubicin

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves functionalization of the indene core. Key steps include:

  • Oxidation : Use manganese dioxide (MnO₂) to oxidize hydroxyl groups to ketones under controlled acidic conditions .
  • Reduction : Lithium aluminum hydride (LiAlH₄) can reduce nitrile groups to amines in anhydrous environments .
  • Substitution : Alkyl halides or acyl chlorides facilitate substitution reactions at the hydroxyl group, requiring base catalysts (e.g., NaOH) .
  • Optimization : Vary temperature (e.g., 60–80°C for substitution), catalyst loadings, and solvent polarity (e.g., DMF for polar intermediates) to improve yield .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies hydroxyl and nitrile group positions via chemical shifts (e.g., δ 4.5–5.5 ppm for hydroxyl protons) .
  • IR Spectroscopy : Detect functional groups (e.g., -OH stretch at 3200–3600 cm⁻¹, -C≡N at 2200–2260 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) assesses stability and phase transitions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protection : Use respirators, gloves, and lab coats to avoid inhalation or skin contact .
  • Ventilation : Ensure fume hoods for reactions releasing volatile byproducts (e.g., HCl during substitution) .
  • Storage : Keep containers sealed in dry, ventilated areas; monitor for degradation under extreme pH/temperature .
  • Waste Disposal : Segregate waste and use certified agencies for disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying conditions?

  • Methodological Answer :

  • Controlled Replication : Repeat stability assays (e.g., accelerated degradation studies) under standardized conditions (pH 7.4, 25°C) .
  • Variable Testing : Systematically alter parameters (e.g., UV exposure, humidity) to identify degradation triggers .
  • Analytical Cross-Validation : Use HPLC-MS to track degradation products and quantify stability thresholds .

Q. What strategies are effective for enhancing the bioactivity of this compound derivatives in targeting enzymes like DDR1?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., introduce electron-withdrawing groups on the indene ring) to improve binding affinity .
  • Molecular Docking : Simulate interactions with DDR1’s kinase domain using software like AutoDock to prioritize derivatives .
  • In Vitro Assays : Test inhibitory potency via kinase activity assays (e.g., ADP-Glo™) at varying concentrations (1–100 µM) .

Q. How can researchers address low yields in multi-step syntheses of this compound analogs?

  • Methodological Answer :

  • Intermediate Purification : Use flash chromatography (e.g., silica gel, hexane/EtOAc gradients) after each step to remove byproducts .
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to improve efficiency .
  • DOE Optimization : Apply Design of Experiments (DOE) to identify critical factors (e.g., reaction time, solvent ratio) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via in situ IR to determine rate laws and intermediates .
  • Isotopic Labeling : Use ¹⁸O-labeled water or alcohols to trace hydroxyl group participation in SN1/SN2 pathways .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and activation energies for substitution steps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile
Reactant of Route 2
1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

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